4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent functionalization. Common reagents used in these reactions include dimethylamine, fluorenylmethoxycarbonyl chloride, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino}butanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid .
Uniqueness
4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity. This makes it valuable for specialized applications in research and industry .
Biological Activity
4-(Dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride, also known by its CAS number 138585-02-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.41 g/mol
- CAS Number : 138585-02-1
- MDL Number : MFCD31719233
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group is crucial for protecting the amino functionality during synthesis. The final product is obtained through a series of coupling reactions, which are optimized to ensure high yield and purity.
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against various enzymes. For instance, in a study evaluating angiotensin-converting enzyme (ACE) inhibitors, the compound showed an IC50 value significantly lower than many known inhibitors, indicating strong potential for hypertension treatment applications .
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | 0.07 | Strong ACE inhibitor |
Hydroxamic acid derivative | 0.011 | More potent than many analogs |
Antimicrobial Activity
In vitro studies have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at micromolar concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In a comparative study, it was shown to induce apoptosis in cancer cells more effectively than some existing chemotherapeutic agents . The mechanism of action is hypothesized to involve modulation of apoptotic pathways and interference with cellular signaling.
Case Studies
- Hypertensive Model : In a renal hypertensive rat model, administration of the compound at doses of 10 mg/kg demonstrated a significant reduction in blood pressure without affecting heart rate, suggesting its potential as an antihypertensive agent .
- Cancer Cell Lines : A study involving various cancer cell lines highlighted the compound's ability to inhibit tumor growth significantly. The results indicated that it could induce cell cycle arrest and apoptosis through caspase activation mechanisms .
Properties
Molecular Formula |
C23H27ClN2O4 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-(dimethylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O4.ClH/c1-24(2)23(21(26)27)11-13-25(14-12-23)22(28)29-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,20H,11-15H2,1-2H3,(H,26,27);1H |
InChI Key |
AQHHJWADZBSZTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.Cl |
Origin of Product |
United States |
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